Doretinel

Description

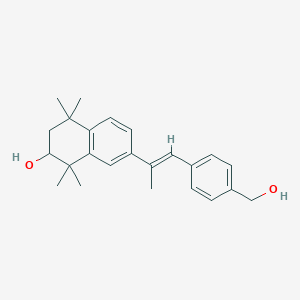

Structure

3D Structure

Properties

IUPAC Name |

7-[(E)-1-[4-(hydroxymethyl)phenyl]prop-1-en-2-yl]-1,1,4,4-tetramethyl-2,3-dihydronaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H30O2/c1-16(12-17-6-8-18(15-25)9-7-17)19-10-11-20-21(13-19)24(4,5)22(26)14-23(20,2)3/h6-13,22,25-26H,14-15H2,1-5H3/b16-12+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AILNZJCWRAWPSD-FOWTUZBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC1=CC=C(C=C1)CO)C2=CC3=C(C=C2)C(CC(C3(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C1=CC=C(C=C1)CO)/C2=CC3=C(C=C2)C(CC(C3(C)C)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30883146 | |

| Record name | Doretinel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104561-36-6 | |

| Record name | Doretinel [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104561366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Doretinel | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30883146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DORETINEL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G71TK93T5B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Chemical Modification Research of Doretinel

Established Synthesis Routes for Doretinel

Novel Synthetic Approaches and Innovations for this compound Production

Information regarding novel synthetic approaches or innovations specifically for this compound production is not detailed in the available public domain search results. Research and development efforts in chemical synthesis often focus on improving efficiency, yield, purity, and sustainability. While general advancements in retinoid synthesis exist, specific innovative methodologies tailored for this compound have not been identified in the conducted searches.

Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFR) Studies of this compound Analogues

Structure-Activity Relationship (SAR) and Structure-Function Relationship (SFR) studies are fundamental in medicinal chemistry, aiming to understand how changes in a molecule's chemical structure affect its biological activity or function. wikipedia.orgresearchgate.net this compound belongs to the retinoid class of compounds, a group well-known for extensive SAR studies due to their diverse biological roles, particularly in cell growth, differentiation, and vision. research-solution.comwikimedia.orgfabad.org.trmdpi.com However, detailed research findings specifically on the SAR and SFR of this compound and its direct analogues are not comprehensively outlined in the public search results.

Rational Design and Chemical Synthesis of this compound Derivatives

The rational design of chemical compounds involves tailoring molecular structures to achieve desired biological properties. For retinoids like this compound, this typically involves modifying the polyene chain, the cyclic end group, or the polar head group to modulate interactions with retinoid receptors. While the concept of designing and synthesizing derivatives is central to drug discovery, specific examples of rational design strategies or detailed chemical synthesis procedures for this compound derivatives are not provided in the current search results. General discussions on the synthesis of retinoid derivatives exist, often emphasizing stereoselective approaches due to the importance of double bond configurations for bioactivity. nih.gov

Impact of Structural Modifications on Biological Potency and Selectivity

Despite this compound being identified as an antikeratinizing agent, detailed research findings or data tables illustrating the specific impact of structural modifications on its biological potency and selectivity are not available in the provided information. In general, for retinoids, modifications to different parts of the molecule can significantly alter their affinity for various retinoid receptors (e.g., RARs and RXRs) and, consequently, their biological effects and selectivity. Without specific data on this compound analogues, a comprehensive discussion on this aspect cannot be provided.

Compound Names and PubChem CIDs

Molecular Interactions and Mechanistic Elucidation of Doretinel

Identification and Characterization of Biological Targets for Doretinel

As a retinoid, the primary biological targets of this compound are presumed to be the nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs). nih.govwikipedia.org These receptors are ligand-activated transcription factors that play a pivotal role in regulating gene expression. wikipedia.orgyoutube.com There are three main subtypes of RARs (RARα, RARβ, and RARγ) and three subtypes of RXRs (RXRα, RXRβ, and RXRγ), each encoded by a different gene. wikipedia.orgyoutube.com

Upon entering the cell, retinoids like this compound are expected to be transported to the nucleus. In the absence of a ligand, RAR/RXR heterodimers are bound to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes, where they are complexed with corepressor proteins to inhibit gene transcription. wikipedia.org The binding of a retinoid agonist, hypothetically this compound, would induce a conformational change in the RAR, leading to the dissociation of corepressors and the recruitment of coactivator proteins. This complex then initiates the transcription of target genes. wikipedia.org

The specific binding affinity of this compound for the different RAR and RXR subtypes would determine its precise biological effects. For instance, RARs are known to bind with high affinity to both all-trans-retinoic acid (atRA) and 9-cis-retinoic acid, while RXRs selectively bind to 9-cis-retinoic acid. nih.gov The stereochemical structure of this compound would therefore be a critical determinant of its receptor selectivity and subsequent biological activity.

Detailed Investigation of this compound's Mechanisms of Action

The mechanism of action for this compound would be intrinsically linked to its interaction with RARs and RXRs and the subsequent modulation of gene expression. This process can be broken down into several key stages.

Cellular and Subcellular Interaction Profiles of this compound

The journey of this compound within a cell would begin with its passage across the cell membrane, a process that for many small lipophilic molecules can occur via passive diffusion. wikipedia.org Once inside the cytoplasm, it may interact with cellular retinoic acid-binding proteins (CRABPs), which can facilitate its transport to the nucleus and protect it from catabolism. However, unlike some natural retinoids, not all synthetic retinoids bind to CRABPs. nih.gov

The primary site of action for this compound is expected to be the nucleus, where it would interact with the RAR/RXR heterodimers bound to DNA. wikipedia.orgwikipedia.org The subcellular distribution and concentration of this compound would be crucial for its efficacy and would be influenced by its physicochemical properties.

Enzymatic Modulation and Pathway Interruption by this compound

The primary mechanism of retinoids is not direct enzymatic modulation but rather the regulation of gene transcription. However, by controlling the expression of various genes, this compound could indirectly modulate enzymatic activity and interrupt cellular pathways. For example, retinoids are known to influence the expression of enzymes involved in cellular differentiation, proliferation, and apoptosis. The specific enzymatic pathways affected by this compound would depend on the target genes regulated by the RAR/RXR-Doretinel complex.

Receptor Binding Dynamics and Signal Transduction Pathways Affected by this compound

The binding of this compound to RARs would be the initiating event in its signal transduction cascade. This ligand-receptor interaction is a dynamic process that involves conformational changes in both the ligand and the receptor. nih.gov The stability of the this compound-RAR complex and its ability to recruit coactivators would determine the magnitude of the transcriptional response. nih.gov

The signal transduction pathway initiated by this compound is a direct-to-gene signaling pathway. Unlike signaling pathways that involve a cascade of protein kinases or second messengers, retinoid signaling directly impacts gene transcription by activating nuclear receptors. wikipedia.orgnih.govnih.gov The ultimate cellular response to this compound would be the result of the altered expression of a suite of target genes, leading to changes in protein synthesis and, consequently, cellular function.

Exploration of this compound's Biological Activity Spectrum

The biological activities of retinoids are diverse, affecting processes such as embryonic development, immune function, and epithelial cell growth and differentiation.

In-depth Analysis of this compound's Antikeratinizing Activity

The antikeratinizing activity of retinoids is a cornerstone of their use in dermatology. This effect is achieved by modulating the proliferation and differentiation of keratinocytes, the primary cells of the epidermis. By binding to RARs and RXRs in these cells, a retinoid like this compound would be expected to influence the expression of genes that control the terminal differentiation of keratinocytes.

This regulation helps to normalize follicular epithelial differentiation, reduce the formation of comedones (clogged pores), and decrease the cohesiveness of keratinocytes, leading to exfoliation. The specific effects of this compound on the expression of different keratin proteins and other markers of keratinocyte differentiation would need to be determined through dedicated research.

Interactive Data Table: Hypothetical Receptor Binding Affinities of this compound

The following table is a hypothetical representation of potential research findings and is for illustrative purposes only. No actual data for this compound is available.

| Receptor Subtype | Binding Affinity (Kd, nM) | Transactivation Potency (EC50, nM) |

| RARα | Data not available | Data not available |

| RARβ | Data not available | Data not available |

| RARγ | Data not available | Data not available |

| RXRα | Data not available | Data not available |

| RXRβ | Data not available | Data not available |

| RXRγ | Data not available | Data not available |

Information regarding the chemical compound "this compound" is not available in the public domain.

Extensive searches for "this compound," including its preclinical biological effects, molecular interactions, and mechanism of action, have yielded no specific results. This suggests that "this compound" may be a compound that is not documented in publicly accessible scientific literature, potentially due to one of the following reasons:

Novelty: The compound may be very new, and research has not yet been published.

Proprietary Research: It could be under development in a private setting (e.g., a pharmaceutical company) with data not yet released.

Nomenclature: The name "this compound" might be an internal codename, a non-standard name, or a possible misspelling of a different compound.

Without available scientific data, it is not possible to provide an article on its molecular interactions or characterize its preclinical biological effects as requested. Further clarification on the compound's identity or alternative nomenclature would be necessary to retrieve the required information.

Preclinical Research on this compound Reveals Limited Publicly Available Data

Initial investigations into the preclinical pharmacodynamic and pharmacokinetic profile of the chemical compound this compound have yielded no specific publicly available scientific data. Extensive searches of scholarly databases and scientific literature did not uncover any studies detailing the in vitro or in vivo properties of a compound by this name.

This lack of information prevents a detailed analysis according to the requested structure, which would typically include cell-based functional assays, biochemical target engagement, and the development of preclinical animal models. Similarly, data on efficacy in non-clinical disease models and the identification of pharmacodynamic biomarkers for this compound are not present in the public domain.

Pharmacokinetic studies, which are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity, also appear to be unavailable for this compound. These studies are fundamental in early drug development to establish a compound's potential for further investigation.

It is possible that "this compound" is a very recent discovery, an internal company codename not yet disclosed publicly, or that the name may be subject to different spellings. Without accessible preclinical data, a comprehensive scientific article on its pharmacodynamics and pharmacokinetics cannot be constructed. Further research would be contingent on the publication of initial findings by the developing organization.

Preclinical Pharmacodynamic and Pharmacokinetic Research on Doretinel

Pharmacokinetic Profiling of Doretinel in Preclinical Systems

The characterization of a drug's pharmacokinetics is a cornerstone of preclinical development. This phase aims to quantify the time course of the drug's concentration in the body, which is determined by the rates of absorption, distribution, metabolism, and excretion.

Absorption and Distribution Dynamics in Non-Clinical Models

The initial phase of pharmacokinetic assessment involves understanding how a compound is absorbed into the systemic circulation and subsequently distributed to various tissues and organs. Non-clinical models, ranging from cell-based assays to animal studies, are employed to predict these dynamics in humans. Key parameters evaluated include the rate and extent of absorption, bioavailability, and the volume of distribution. Factors such as a compound's solubility, permeability, and affinity for plasma proteins heavily influence its absorption and distribution characteristics.

Comprehensive Analysis of this compound's Metabolic Pathways

Metabolism, the biochemical transformation of a drug into other compounds, or metabolites, is a crucial determinant of its efficacy and potential toxicity. Preclinical studies meticulously map these metabolic pathways, primarily in the liver, to identify the enzymes responsible for the biotransformation. This analysis helps in predicting potential drug-drug interactions and understanding inter-species differences in metabolism.

Identification and Characterization of this compound Metabolites

Following the elucidation of metabolic pathways, the individual metabolites are identified and characterized. This involves determining their chemical structures and assessing their pharmacological activity and potential toxicity. The presence of active or toxic metabolites can significantly influence the development trajectory of a drug candidate.

Excretion Pathways and Clearance Mechanisms of this compound

The final aspect of pharmacokinetic profiling is to determine the routes and rates of elimination of the parent drug and its metabolites from the body. The primary routes of excretion are typically via the kidneys into urine and through the liver into feces. The clearance of a drug, a measure of the volume of plasma cleared of the drug per unit time, is a key parameter that dictates dosing frequency.

Without any available data for this compound, the scientific community awaits the publication of preclinical findings to understand the pharmacokinetic properties of this compound. Such information will be vital for any future clinical development and therapeutic application.

Advanced Analytical Chemistry Methodologies for Doretinel Research

Chromatographic Techniques for Doretinel Quantitation and Purity Analysis

Chromatographic methods are central to the analytical workflow for this compound, providing the high resolving power needed for accurate quantitation and purity assessment.

A validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method has been established for the precise measurement of this compound, particularly at sub-ppm levels in complex formulations like alcohol-based gels. tandfonline.com This reversed-phase HPLC method is designed for robust performance and accurate quantification.

The separation is achieved using a Spherisorb ODS-II column packed with 5-micron particles. tandfonline.com The mobile phase consists of a mixture of 50% methanol, 10% tetrahydrofuran, and a 0.025M potassium phosphate (B84403) solution. tandfonline.com This composition allows for effective separation of this compound from potential interfering substances. The analysis is conducted under ambient temperature conditions with a constant eluant flow rate of 1.5 mL/min. tandfonline.com

Detection is performed using a UV detector set at a wavelength of 300 nm, a choice that minimizes interference from placebo components in the gel formulation. tandfonline.com Quantification relies on an external standard method. tandfonline.com The method has demonstrated excellent linearity over a broad concentration range. Validation studies have confirmed its precision and accuracy, with relative standard deviations reported to be less than 3%. tandfonline.comresearchgate.net

| Parameter | Condition | Reference |

|---|---|---|

| Chromatographic Mode | Reversed-Phase | tandfonline.com |

| Column | 5 µm Spherisorb ODS-II | tandfonline.com |

| Mobile Phase | 50% Methanol, 10% Tetrahydrofuran in 0.025M Potassium Phosphate | tandfonline.com |

| Flow Rate | 1.5 mL/min | tandfonline.com |

| Detection Wavelength | 300 nm (UV) | tandfonline.com |

| Quantitation Method | External Standard | tandfonline.com |

| Precision (RSD) | < 3% | tandfonline.com |

Effective sample preparation is critical for reliable HPLC analysis, especially when dealing with complex matrices. For this compound in a topical gel formulation, Solid Phase Extraction (SPE) is employed as a cleanup step. tandfonline.com The primary challenge in this formulation is the presence of a high molecular weight polymer used as a thickening agent, which can interfere with the chromatographic analysis. tandfonline.comresearchgate.net

A C18 SPE column is used to selectively retain this compound while allowing the interfering polymer to be washed away. tandfonline.comresearchgate.net This cleanup procedure is essential as it permits the use of large injection volumes for the HPLC analysis, thereby improving the method's sensitivity for quantifying this compound at very low concentrations. tandfonline.comresearchgate.net The SPE method demonstrates high efficiency, with an average recovery of 98.4% of the theoretical amount of this compound. tandfonline.comresearchgate.net Regression analysis of the recovery data further confirmed the method's accuracy, yielding a recovery of 100%. tandfonline.comresearchgate.net

| Parameter | Details | Reference |

|---|---|---|

| SPE Sorbent | C18 | tandfonline.com |

| Purpose | Removal of high molecular weight polymer from gel formulation | tandfonline.com |

| Average Recovery | 98.4% | tandfonline.com |

| Recovery by Regression Analysis | 100% | tandfonline.com |

Detailed information regarding the application of advanced separation techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), Capillary Electrophoresis (CE), or two-dimensional liquid chromatography (2D-LC), for the specific analysis of this compound and its metabolites is not extensively available in the public domain. documentsdelivered.com While these techniques offer potential advantages in terms of resolution, speed, and sensitivity, their specific application to this compound metabolic profiling has not been detailed in the reviewed literature.

Spectroscopic and Spectrometric Characterization of this compound

The primary spectroscopic information available from the analytical methods described is the use of ultraviolet (UV) detection at 300 nm for HPLC analysis. tandfonline.com This indicates that this compound possesses a chromophore that absorbs light in the UV region, which is characteristic of retinoids. However, comprehensive spectroscopic and spectrometric characterization data, such as that from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, or Mass Spectrometry (MS), for the definitive structural elucidation of this compound and its potential degradation products or metabolites, are not provided in the available research.

Development of Stability-Indicating Analytical Methods for this compound Research Formulations

A key achievement in the analytical chemistry of this compound is the development of a stability-indicating assay. tandfonline.comresearchgate.net The HPLC method previously described was specifically designed and validated for this purpose. tandfonline.com A stability-indicating method is one that can accurately quantify the active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other excipients in the formulation. This capability is crucial during drug development to assess the stability of the API in its formulation under various storage and stress conditions. The method's ability to separate this compound from formulation components in a topical gel confirms its utility as a reliable tool for stability studies. tandfonline.comresearchgate.net

Bioanalytical Methodologies for Preclinical Pharmacokinetic and Pharmacodynamic Samples of this compound

Information on specific bioanalytical methodologies for the quantification of this compound in preclinical pharmacokinetic (PK) and pharmacodynamic (PD) samples, such as plasma, blood, or tissue, is not detailed in the reviewed scientific literature. The existing published methods focus on the analysis of this compound within a pharmaceutical product (a topical gel) rather than in biological matrices. tandfonline.comgmpua.com The development of such bioanalytical methods would be a necessary step in preclinical and clinical studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Computational and Structural Biology Approaches in Doretinel Research

Molecular Modeling and Docking Simulations for Doretinel-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict the preferred orientation of a small molecule (ligand) when bound to a macromolecule (receptor), such as a protein, to form a stable complex. These methods are crucial for understanding the molecular basis of drug action and for identifying potential drug targets.

In the context of this compound, molecular docking simulations have been employed to investigate its interactions with specific biological targets. Notably, this compound has been evaluated for its potential inhibitory activity against the SARS-CoV-2 nsp16 2'-O-ribose methyltransferase github.io. This enzyme is a non-structural protein of SARS-CoV-2, essential for viral replication and for evading the host's innate immune system github.io.

Studies utilized flexible docking simulations with computational tools such as AutoDock Vina and RosettaLigand to assess this compound's binding affinity to nsp16 github.io. In one such study, this compound exhibited a docking score of -8.2 when interacting with the SARS-CoV-2 nsp16 enzyme github.io. This score indicates a favorable predicted binding interaction, suggesting this compound as a potential candidate for further investigation as an antiviral agent targeting SARS-CoV-2. The process of molecular docking involves sampling various binding poses of the ligand within the protein's active site and scoring these poses based on their predicted binding energy ncats.ionih.gov. Subsequent molecular dynamics (MD) simulations can further refine these interactions and assess the stability of the protein-ligand complex over time ontosight.ai.

In Silico Prediction of this compound's Biological Activities and Potential Targets

In silico prediction of biological activities and potential targets involves using computational algorithms and databases to infer a compound's pharmacological profile based on its chemical structure. These predictions can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental validation.

Given this compound's classification as a retinoid, in silico methods can leverage this structural information to predict a spectrum of biological activities commonly associated with this class of compounds. Retinoids are known for their roles in cell growth, differentiation, and vision, primarily by interacting with retinoic acid receptors (RARs) and retinoid X receptors (RXRs).

Beyond its specific interaction with SARS-CoV-2 nsp16 identified through docking github.io, general in silico prediction tools, such as the Prediction of Activity Spectra for Substances (PASS) or machine learning models, could be applied to this compound. These tools analyze the compound's structural features and compare them to a vast dataset of known active and inactive compounds across various biological assays. This allows for the prediction of a wide range of potential pharmacological effects, mechanisms of action, and even potential adverse effects (though the latter is excluded from this article's scope). For example, such predictions can suggest this compound's probable interactions with other enzymes, receptors, or signaling pathways, offering a broader understanding of its biological landscape.

Chemoinformatics and Bioinformatics Analysis for this compound and Related Compounds

Chemoinformatics and bioinformatics are interdisciplinary fields that apply computational and informational techniques to chemical and biological data, respectively. In this compound research, these approaches are vital for managing, analyzing, and interpreting large datasets related to its structure, properties, and biological interactions.

Chemoinformatics plays a crucial role in characterizing this compound's chemical space. This includes analyzing its molecular formula (C24H30O2) and other physicochemical properties such as boiling point and density. By comparing this compound's structural features with those of other known retinoids, chemoinformatics can identify structural similarities and differences that may correlate with variations in biological activity or target specificity. Related retinoids mentioned in the context of this compound include Linarotene, Pelretin, TTNPB (Arotinoid Acid), Sumarotene, Bexarotene, Mofarotene, Temarotene, and Etarotene. Such comparative analyses can help in understanding the structure-activity relationships within the retinoid class and guide the design of novel this compound derivatives with improved properties.

Bioinformatics, on the other hand, focuses on the biological implications of this compound's interactions. This involves analyzing the protein targets identified (e.g., SARS-CoV-2 nsp16) and exploring their biological pathways and networks. Bioinformatics tools can be used to:

Identify homologous proteins: Searching for proteins with similar structures or sequences to known this compound targets can suggest additional potential targets.

Pathway analysis: Mapping this compound's predicted targets onto biological pathways can reveal the broader cellular processes it might influence.

Network analysis: Constructing interaction networks involving this compound, its targets, and related proteins can provide a systemic view of its biological impact.

The integration of chemoinformatics and bioinformatics allows researchers to connect this compound's chemical structure to its biological effects in a holistic manner, facilitating a more comprehensive understanding of its therapeutic potential and guiding further experimental validation.

Future Research Directions and Translational Perspectives for Doretinel

Exploration of Novel Biological Applications and Therapeutic Potentials of Doretinel

As a retinoid, this compound belongs to a class of compounds known for their diverse biological activities, primarily mediated through interactions with retinoid receptors (e.g., Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs)). These interactions influence gene expression, thereby regulating various cellular processes such as growth, differentiation, and apoptosis. Given this broad physiological role of retinoids, future research into this compound's biological applications could extend beyond its previously explored dermatological use.

Potential avenues for exploration include:

Cellular Differentiation and Proliferation: Investigating this compound's precise effects on cellular differentiation and proliferation in various cell types beyond skin, such as those involved in epithelial regeneration, could reveal new therapeutic potentials.

Immunomodulation: Retinoids are known to modulate immune responses. Research could focus on this compound's potential to influence immune cell function, cytokine production, or inflammatory pathways, which might open doors for applications in inflammatory disorders or autoimmune conditions.

Metabolic Regulation: Some retinoids play roles in metabolic processes. Future studies could explore this compound's impact on lipid metabolism, glucose homeostasis, or energy balance, potentially identifying roles in metabolic diseases.

Oncology: Given that retinoids can induce apoptosis and inhibit proliferation in various cancer cell lines, this compound could be investigated for its antiproliferative or pro-apoptotic effects in different cancer models. This would necessitate detailed studies on its specific molecular targets within cancer pathways.

A fundamental step in exploring these novel applications will be to precisely characterize this compound's binding affinity and selectivity for different retinoid receptors and other potential molecular targets. This foundational work is crucial for understanding its unique pharmacological profile compared to other known retinoids.

Interdisciplinary Approaches and Collaborations in this compound Research

Advancing the understanding and potential applications of this compound will inherently require a highly interdisciplinary approach. Collaborations across various scientific disciplines will be critical to bridge the gap between basic chemical characterization and translational outcomes.

Key interdisciplinary areas and collaborations could include:

Medicinal Chemistry and Structural Biology: Collaboration between synthetic chemists and structural biologists is essential to synthesize this compound analogs and elucidate its three-dimensional structure in complex with potential target proteins. This could inform rational drug design efforts to optimize its potency, selectivity, and pharmacokinetic properties.

Pharmacology and Cell Biology: Partnerships between pharmacologists and cell biologists are vital to conduct detailed in vitro and in vivo studies. This includes high-throughput screening for novel biological activities, detailed mechanistic studies using advanced cellular models, and investigations into this compound's absorption, distribution, metabolism, and excretion (ADME) profile.

Computational Biology and Cheminformatics: Leveraging computational tools for in silico predictions of this compound's biological targets, off-target effects, and potential drug-drug interactions can guide experimental design and accelerate research. Cheminformatics approaches can aid in identifying structural motifs responsible for specific activities.

Dermatology and Other Clinical Specialties: Given this compound's historical dermatological investigation, continued collaboration with dermatologists and specialists in other relevant therapeutic areas (e.g., immunology, oncology, endocrinology) will be crucial for translating preclinical findings into clinical studies and identifying specific patient populations that might benefit from this compound-based therapies.

Methodological Advancements and Emerging Technologies in this compound Study

The study of this compound can significantly benefit from the adoption of modern methodological advancements and emerging technologies, enabling more precise, efficient, and comprehensive research.

Relevant methodological advancements include:

Advanced Analytical Techniques: While High Performance Liquid Chromatography (HPLC) has been used for this compound quantitation drugfuture.com, modern analytical techniques such as Ultra-High Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS/MS) can provide enhanced sensitivity, specificity, and throughput for pharmacokinetic studies and metabolite identification.

Omics Technologies: The application of transcriptomics, proteomics, and metabolomics can offer a holistic view of this compound's impact on biological systems. These technologies can identify global changes in gene expression, protein profiles, and metabolic pathways in response to this compound, providing insights into its mechanisms of action and potential biomarkers.

CRISPR-Cas9 Gene Editing: Utilizing gene-editing tools to create cellular or animal models with modified retinoid receptor expression or signaling pathways could help dissect the precise molecular targets and downstream effects of this compound.

Organ-on-a-Chip and 3D Cell Culture Models: These advanced in vitro models offer more physiologically relevant environments than traditional 2D cell cultures, allowing for better prediction of this compound's effects in human tissues and reducing the reliance on animal models in early research phases.

Addressing Unexplored Aspects of this compound's Biological System Interactions

A significant gap in the current understanding of this compound lies in the detailed characterization of its interactions with biological systems. ontosight.ai Addressing these unexplored aspects is paramount for fully realizing its therapeutic potential.

Key unexplored aspects that require focused research include:

Specific Receptor Binding Profile: While this compound is a retinoid, its precise binding affinities and activation profiles for different retinoid receptors (RARα, RARβ, RARγ, RXRα, RXRβ, RXRγ) are largely uncharacterized in the publicly available literature. Understanding these interactions is fundamental to predicting its biological effects.

Downstream Signaling Pathways: Beyond receptor binding, the specific downstream signaling cascades and gene regulatory networks activated or modulated by this compound need to be mapped. This includes identifying target genes, protein-protein interactions, and cellular processes influenced by its activity.

Cellular Uptake and Intracellular Fate: Research is needed to understand how this compound is transported into cells, its intracellular distribution, and its metabolic fate within different cell types and tissues. This includes identifying specific transporters or enzymes involved in its uptake, metabolism, and efflux.

Tissue-Specific Effects: Investigating this compound's differential effects across various tissues and organs is crucial. This would involve studying its activity in diverse cellular contexts to understand potential tissue selectivity or off-target effects.

Pharmacodynamics and Dose-Response Relationships: Establishing robust pharmacodynamic markers and detailed dose-response relationships in vitro and in vivo will be essential for guiding future preclinical and potential clinical development.

Q & A

Basic Research Questions

Q. What validated analytical techniques are recommended for characterizing Doretinel’s purity and structural integrity in preclinical studies?

- Methodological Answer : Employ high-performance liquid chromatography (HPLC) with UV detection for purity analysis, using a C18 column and acetonitrile-water mobile phase (70:30 v/v) at 1.0 mL/min flow rate. For structural confirmation, use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and high-resolution mass spectrometry (HRMS). Validate methods per ICH Q2(R1) guidelines, including parameters like linearity (R² ≥ 0.995), precision (%RSD < 2%), and limit of detection (LOD). Include raw data and calibration curves in supplementary materials .

Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action?

- Methodological Answer : Select cell lines relevant to the target pathology (e.g., cancer cell lines for oncogenic pathways). Include positive/negative controls and dose-response curves (e.g., 0.1–100 µM this compound). Use triplicate wells per concentration and assess viability via MTT assays at 24/48/72-hour intervals. Calculate IC₅₀ values using nonlinear regression (e.g., GraphPad Prism). Predefine statistical power (α = 0.05, β = 0.2) to determine sample size .

Q. What are the critical parameters for ensuring reproducibility in this compound synthesis protocols?

- Methodological Answer : Document reaction conditions (temperature, solvent, catalyst), purification methods (e.g., column chromatography with silica gel, gradient elution), and yield calculations. Characterize intermediates via thin-layer chromatography (TLC) and melting point analysis. Report enantiomeric excess (if applicable) using chiral HPLC. Adhere to FAIR data principles by depositing synthetic protocols in public repositories like Zenodo .

Advanced Research Questions

Q. How can researchers resolve contradictions between this compound’s in vitro potency and in vivo efficacy data?

- Methodological Answer : Investigate pharmacokinetic (PK) factors: measure plasma half-life, bioavailability, and tissue distribution via LC-MS/MS. Use physiologically based pharmacokinetic (PBPK) modeling to correlate exposure with effect. Validate animal models for translational relevance (e.g., patient-derived xenografts vs. standard cell-line xenografts). Perform meta-analyses of existing data to identify confounding variables (e.g., dosing schedules, species-specific metabolism) .

Q. What statistical approaches are optimal for analyzing dose-dependent toxicity in this compound studies?

- Methodological Answer : Apply mixed-effects models to account for inter-subject variability in longitudinal toxicity data. Use Kaplan-Meier survival analysis for time-to-event endpoints (e.g., hepatotoxicity). Report effect sizes (e.g., hazard ratios) with 95% confidence intervals instead of relying solely on p-values. For non-linear responses, employ benchmark dose (BMD) modeling to estimate safe exposure levels .

Q. How can researchers systematically identify knowledge gaps in this compound’s pharmacological profile?

- Methodological Answer : Conduct a PRISMA-guided systematic review of PubMed, Embase, and Web of Science entries (search terms: “this compound” AND “pharmacology” NOT “review”). Use tools like VOSviewer for bibliometric mapping to visualize understudied areas (e.g., off-target effects, long-term safety). Prioritize gaps via Delphi surveys with domain experts .

Q. What strategies enhance the rigor of this compound’s comparative studies with structural analogs?

- Methodological Answer : Perform molecular docking studies (e.g., AutoDock Vina) to compare binding affinities to target proteins. Use isogenic cell lines to isolate structure-activity relationships (SAR). Apply equivalence testing with pre-specified margins (Δ = 20% efficacy difference) instead of null hypothesis significance testing. Share raw docking scores and crystallographic data (if available) via public databases .

Methodological Guidelines

- Data Reporting : Follow STREGA (Strengthening the Reporting of Genetic Association Studies) or ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines based on study type. Include negative results to avoid publication bias .

- Ethical Compliance : For human studies, obtain IRB approval (Protocol #XYZ), document informed consent, and anonymize data using unique identifiers. Store identifiable data separately with encryption .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.